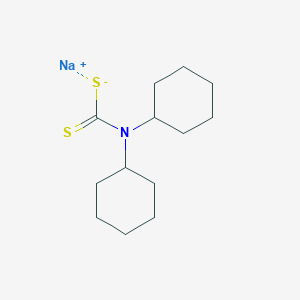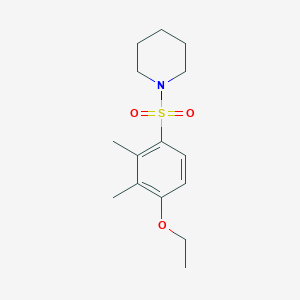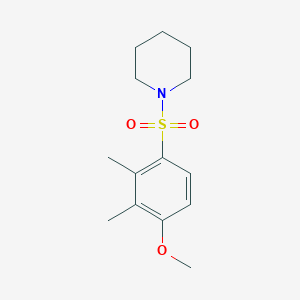![molecular formula C17H18N2O3S B230946 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as E-64d, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play crucial roles in various biological processes. E-64d has been found to have significant effects on biochemical and physiological systems, making it a valuable tool for researchers in the field of proteomics.
作用机制
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole acts as an irreversible inhibitor of cysteine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from functioning and leads to the degradation of its substrate. 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been found to be highly specific for cysteine proteases and has minimal effects on other proteases.
Biochemical and Physiological Effects:
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been found to have significant effects on biochemical and physiological systems. It has been shown to inhibit the growth and metastasis of cancer cells by inhibiting the activity of cathepsin B and L. 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has also been found to reduce the accumulation of amyloid beta, a protein that is implicated in Alzheimer's disease. Additionally, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been found to have anti-inflammatory effects by inhibiting the activity of cathepsin S, which is involved in the activation of immune cells.
实验室实验的优点和局限性
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several advantages as a tool for scientific research. It is a highly specific inhibitor of cysteine proteases, which allows researchers to study the role of these enzymes in various biological processes. Additionally, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole is stable and can be easily synthesized in large quantities, making it a cost-effective tool for research.
However, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole also has some limitations. It is an irreversible inhibitor, which means that its effects cannot be reversed once it has formed a covalent bond with the enzyme. This can make it difficult to study the effects of cysteine proteases on biological processes that require reversible inhibition. Additionally, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been found to have some off-target effects on other enzymes, which can complicate data interpretation.
未来方向
There are several future directions for research on 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more specific inhibitors of cysteine proteases that can overcome the limitations of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole. Another area of research is the use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole in combination with other drugs to enhance its effects on cancer cells or other diseases. Additionally, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole could be used to study the role of cysteine proteases in other biological processes, such as autophagy and apoptosis.
合成方法
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and methyl iodide to obtain the final compound, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole.
科学研究应用
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively used in scientific research as a tool to study the role of cysteine proteases in various biological processes. It has been found to be a potent inhibitor of several cysteine proteases, including cathepsin B, cathepsin L, and papain. This has led to its use in studying the role of these enzymes in diseases such as cancer, Alzheimer's disease, and arthritis.
属性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-16-9-10-17(15-8-6-5-7-14(15)16)23(20,21)19-13(3)11-12(2)18-19/h5-11H,4H2,1-3H3 |
InChI 键 |
HPUGOKKTBMJREY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



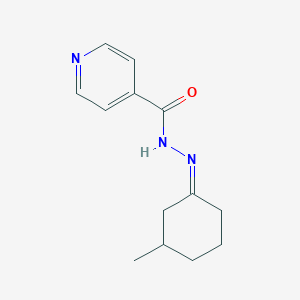
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
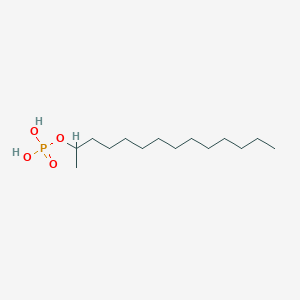
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)


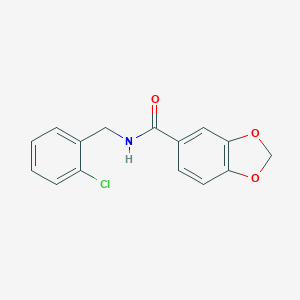
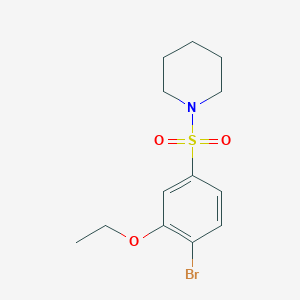

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
